

Chemical and physical properties of 4-Benzyl-3-(chloromethyl)morpholine

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Compound of Interest

Compound Name: 4-Benzyl-3-(chloromethyl)morpholine

Cat. No.: B1340408

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An In-depth Technical Guide to 4-Benzyl-3-(chloromethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for **4-Benzyl-3-(chloromethyl)morpholine** is publicly available. This guide consolidates the existing information and presents proposed experimental protocols and potential biological activities based on established chemical principles and the known properties of structurally related morpholine derivatives.

Chemical and Physical Properties

4-Benzyl-3-(chloromethyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a prevalent feature in many biologically active compounds, valued for its favorable physicochemical and metabolic properties.^[1] The introduction of a benzyl group at the 4-position and a chloromethyl group at the 3-position creates a molecule with potential for diverse chemical interactions and biological activities.

Table 1: Chemical and Physical Properties of **4-Benzyl-3-(chloromethyl)morpholine**

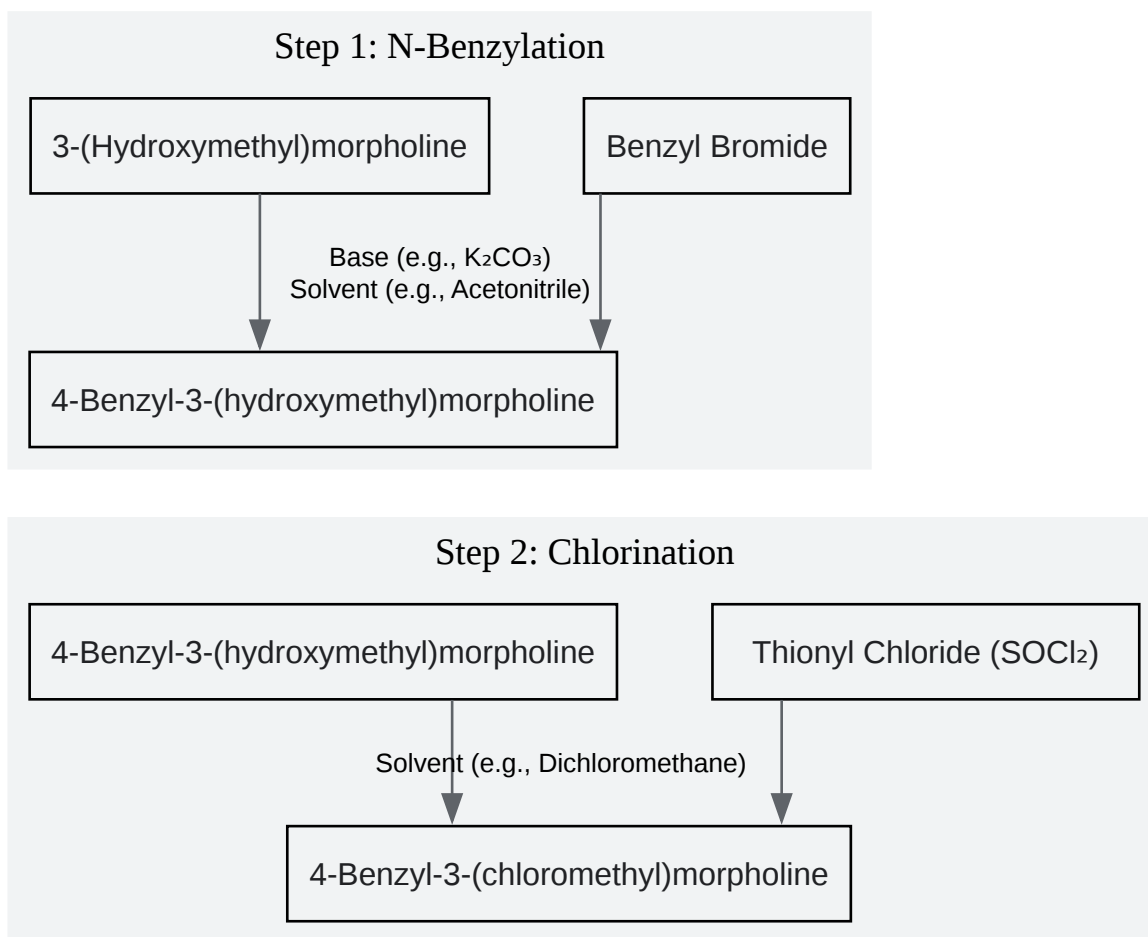
Property	Value	Source
IUPAC Name	4-benzyl-3-(chloromethyl)morpholine	N/A
CAS Number	110167-16-3 (Racemate)[2]	[2]
917572-28-2 ((S)-enantiomer) [3]	[3]	
Molecular Formula	C ₁₂ H ₁₆ ClNO[2]	[2]
Molecular Weight	225.71 g/mol [2]	[2]
Predicted Boiling Point	316.1 ± 27.0 °C	[4]
Predicted Density	1.132 ± 0.06 g/cm ³	[4]
Physical State	Not specified (likely an oil or low-melting solid)	N/A
Solubility	No experimental data available. Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.	N/A

Proposed Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-Benzyl-3-(chloromethyl)morpholine** are not explicitly reported in the reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations and procedures for analogous compounds.

Proposed Synthesis

A logical synthetic approach involves a two-step process: first, the N-alkylation of a suitable 3-(hydroxymethyl)morpholine precursor with a benzyl halide, followed by the chlorination of the primary alcohol.



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Caption: Proposed two-step synthesis of **4-Benzyl-3-(chloromethyl)morpholine**.

Step 1: Synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine

This step involves the nucleophilic substitution of benzyl bromide with 3-(hydroxymethyl)morpholine.

- Materials:
 - 3-(Hydroxymethyl)morpholine
 - Benzyl bromide
 - Potassium carbonate (K_2CO_3), anhydrous

- Acetonitrile (CH_3CN), anhydrous
- Procedure:
 - To a stirred solution of 3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
 - Add benzyl bromide (1.1 eq) dropwise at room temperature.
 - Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of **4-Benzyl-3-(chloromethyl)morpholine**

This step involves the conversion of the primary alcohol to a chloride using a suitable chlorinating agent like thionyl chloride.

- Materials:
 - 4-Benzyl-3-(hydroxymethyl)morpholine
 - Thionyl chloride (SOCl_2)
 - Dichloromethane (CH_2Cl_2), anhydrous
- Procedure:
 - Dissolve 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Purification and Analysis

- Purification: The final product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Analysis:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the structure. The ^1H NMR spectrum is expected to show characteristic signals for the benzyl protons, the morpholine ring protons, and the newly formed chloromethyl protons.
 - Mass Spectrometry (MS): Mass spectral analysis should be performed to confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.^[5]

Potential Biological Activity and Signaling Pathways

While no specific biological studies on **4-Benzyl-3-(chloromethyl)morpholine** have been reported, the morpholine scaffold is a key component in numerous pharmacologically active molecules.^[1] Derivatives of morpholine have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer properties.^{[6][7][8][9]}

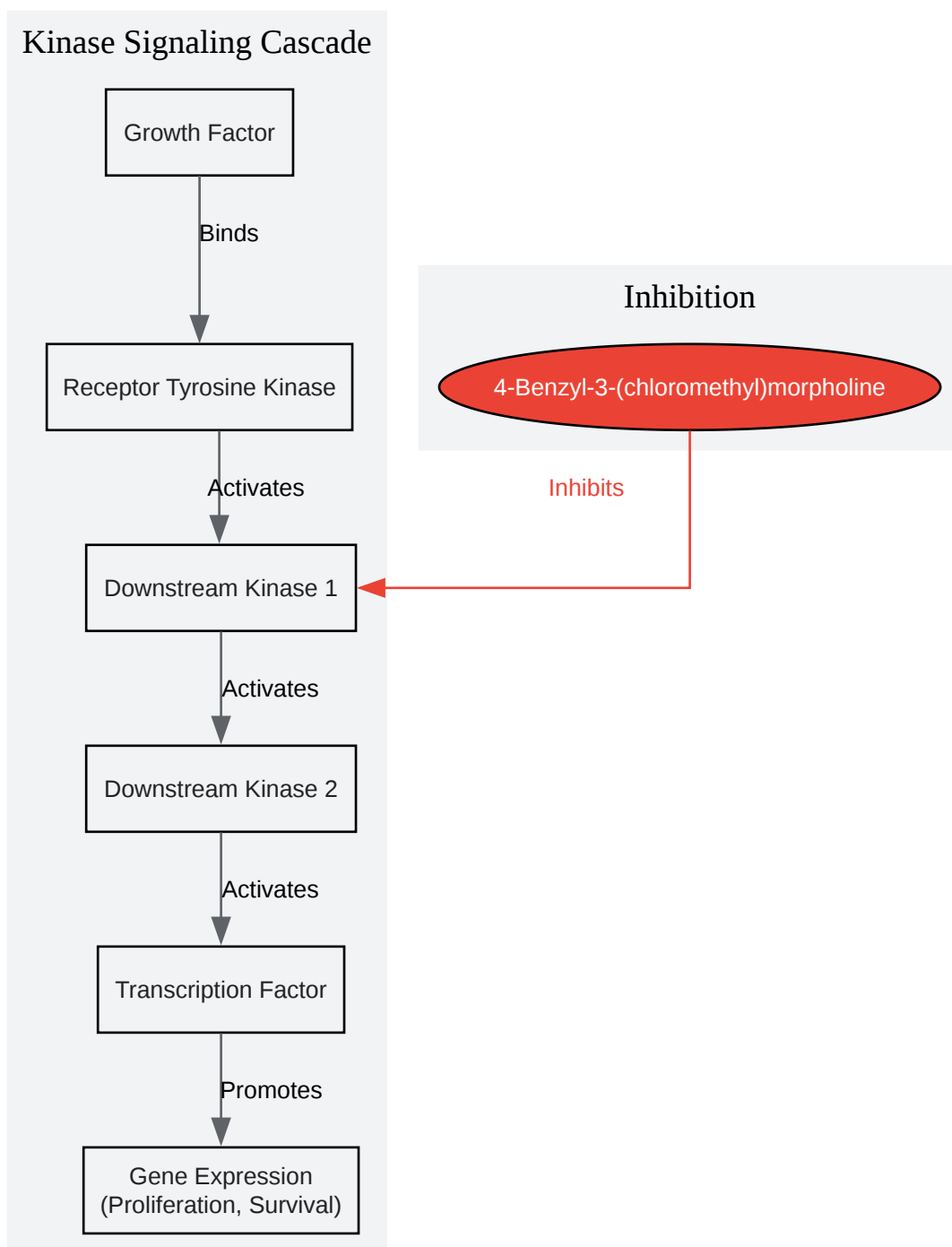
The presence of the benzyl group may facilitate hydrophobic interactions with biological targets, and the reactive chloromethyl group could potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in proteins or nucleic acids.

Potential Therapeutic Areas:

- Anti-inflammatory: Many morpholine-containing compounds have shown anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Anticancer: The morpholine ring is a common feature in kinase inhibitors and other anticancer agents.

Illustrative Signaling Pathway: Generic Kinase Inhibition

Given the prevalence of morpholine derivatives as kinase inhibitors, a potential mechanism of action for **4-Benzyl-3-(chloromethyl)morpholine**, should it exhibit anticancer activity, could involve the inhibition of a protein kinase signaling pathway.



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Caption: Hypothetical inhibition of a kinase cascade by **4-Benzyl-3-(chloromethyl)morpholine**.

Safety Information

Specific safety data for **4-Benzyl-3-(chloromethyl)morpholine** is limited. However, based on the available information for the (S)-enantiomer, the following hazard statements apply:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.

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References

- 1. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cenmed.com [cenmed.com]
- 4. 4-BENZYL-3-CHLOROMETHYL-MORPHOLINE CAS#: 110167-16-3 [amp.chemicalbook.com]

- 5. PubChemLite - 4-benzyl-3-chloromethyl-morpholine (C₁₂H₁₆ClNO) [pubchemlite.lcsb.uni.lu]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. turkjps.org [turkjps.org]
- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
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